2-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]QUINOLINE-4-CARBOXAMIDE
Description
This compound is a hybrid heterocyclic molecule featuring:
- Quinoline core: A bicyclic aromatic system known for its role in antimalarial drugs (e.g., quinine) and anticancer agents .
- 1,3-Benzodioxole moiety: A methylenedioxy group that enhances metabolic stability and binding affinity in biological systems .
- 1,3,4-Thiadiazole ring: A sulfur- and nitrogen-containing heterocycle linked to a bulky 2,2-dimethylpropyl group, which may improve lipophilicity and target selectivity .
Its molecular formula, C₂₆H₂₄N₄O₃S, reflects a balance of aromaticity and steric bulk, making it a candidate for drug discovery. The compound is synthesized via multi-step reactions involving condensation and cyclization, with structural validation through spectral analyses (e.g., NMR, IR) .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-24(2,3)12-21-27-28-23(32-21)26-22(29)16-11-18(25-17-7-5-4-6-15(16)17)14-8-9-19-20(10-14)31-13-30-19/h4-11H,12-13H2,1-3H3,(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNGFIRLWTZQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]QUINOLINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or esters.
Attachment of the Benzodioxole Moiety: The benzodioxole moiety can be introduced through electrophilic aromatic substitution reactions.
Final Coupling: The final coupling step involves the formation of the carboxamide linkage, typically achieved through amide bond formation reactions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones depending on the site of oxidation.
Reduction: Reduced aromatic rings or amines.
Substitution: Halogenated derivatives or substituted amines.
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]QUINOLINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, inhibiting or modulating their activity.
Pathways Involved: The compound may interfere with signaling pathways, metabolic pathways, or DNA replication processes, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline Derivatives
| Compound | Key Substituents | Biological Activity | Unique Features | References |
|---|---|---|---|---|
| Target Compound | 1,3-Benzodioxole, 2,2-dimethylpropyl | Under investigation | Enhanced metabolic stability and binding | |
| Chloroquine | Diethylamine side chain | Antimalarial | Targets heme polymerization in parasites | |
| N-(quinolin-5-yl)-benzothiadiazole | Benzo[c]thiadiazole core | Photophysical applications | Fluorescence properties |
Key Insight: The target compound’s 1,3-benzodioxole and bulky thiadiazole substituent differentiate it from classical quinoline drugs. These groups may reduce off-target interactions compared to chloroquine’s flexible side chain .
Thiadiazole/Thiazole Derivatives
| Compound | Core Structure | Biological Activity | Substituent Impact | References |
|---|---|---|---|---|
| Target Compound | 1,3,4-Thiadiazole | Potential kinase inhibition | 2,2-Dimethylpropyl enhances lipophilicity | |
| Ethyl 2-({...}thiazole-5-carboxylate | Thiazole | Antiviral (e.g., ritonavir) | Ethyl ester improves bioavailability | |
| N-[4-(3,4-dimethylphenyl)-thiazole] | Thiazole | Antifungal | Methylphenyl boosts hydrophobic interactions |
Key Insight : The 2,2-dimethylpropyl group on the thiadiazole ring may confer superior membrane permeability compared to smaller substituents (e.g., methyl or ethyl) in related compounds .
Benzodioxole Derivatives
| Compound | Core Structure | Biological Activity | Functional Group Role | References |
|---|---|---|---|---|
| Target Compound | 1,3-Benzodioxole | Not yet characterized | Stabilizes aromatic π-π stacking | |
| Piperonyl butoxide | 1,3-Benzodioxole | Pesticide synergist | Inhibits cytochrome P450 enzymes | |
| N-(1,3-benzodioxol-5-yl)-imidazothiazole | Imidazothiazole | Antiparasitic | Methoxyphenyl enhances target affinity |
Key Insight: The benzodioxole group in the target compound is structurally analogous to piperonyl butoxide but may engage in distinct target interactions due to its conjugation with the quinoline system .
Hybrid Structures
| Compound | Hybrid Components | Biological Activity | Research Findings | References |
|---|---|---|---|---|
| Target Compound | Quinoline + benzodioxole + thiadiazole | Preclinical studies | Synergistic effects of multiple cores | |
| N-[5-(benzimidazol)pentyl]-4-hydroxyquinoline | Quinoline + benzimidazole | Antimicrobial | Hydroxy group aids DNA intercalation | |
| N-(1-butyl-tetrahydroquinolin)-benzodioxole | Quinoline + benzodioxole | Anticancer (in vitro) | Butyl group improves cellular uptake |
Research Findings and Uniqueness
- Structural Uniqueness : The 2,2-dimethylpropyl-thiadiazole substituent is rare in literature, offering steric bulk that could reduce metabolic degradation compared to linear alkyl chains .
- Biological Potential: Analogous compounds with benzodioxole-thiadiazole motifs show activity against kinases and microbial targets .
- Synthetic Feasibility: Efficient synthesis routes (e.g., one-pot cyclization) are established for related quinoline-thiadiazole hybrids .
Data Gap : While the compound’s structural analogs exhibit diverse activities, specific pharmacological data for the target molecule remain unpublished. Further studies on its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile are warranted.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzodioxole derivatives known for their diverse biological activities. Its structural formula is as follows:
This structure features a benzodioxole moiety, which is often associated with various pharmacological effects.
Research indicates that compounds with the benzodioxole structure can interact with multiple biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of α-amylase, an enzyme involved in carbohydrate metabolism. In vitro studies demonstrated significant inhibition with an IC50 value of .
- Anticancer Activity : The compound exhibited cytotoxic effects against various cancer cell lines while sparing normal cells. For instance, it demonstrated IC50 values ranging from to against different cancer cell lines .
- Antidiabetic Effects : In vivo studies using streptozotocin-induced diabetic mice revealed that the compound significantly reduced blood glucose levels from to after administration .
Case Studies and Research Findings
- Antidiabetic Potential :
- Cytotoxicity Assessment :
- Comparative Analysis with Other Inhibitors :
Summary of Biological Activities
Q & A
Q. How can metabolic stability be assessed for this compound in preclinical studies?
- Methodological Answer : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS over 60 minutes. CYP3A4/2D6 inhibition assays (fluorogenic substrates) identify metabolic hotspots. Introduce deuterium at labile positions (e.g., benzodioxole methylene) to prolong half-life .
Data Contradiction and Resolution
Q. Q. How to resolve discrepancies in reported NMR shifts for the quinoline protons?
Q. Why do some synthetic routes report low yields (<30%) for the final coupling step?
- Methodological Answer : Competing hydrolysis of the carboxamide under acidic conditions (e.g., acetic acid reflux) is a key issue. Switch to milder bases (e.g., triethylamine) and lower temperatures (0–5°C). Use Schlenk techniques to exclude moisture .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
